(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid
Description
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(2S)-2-(methoxycarbonylamino)-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(15)12-8(9(13)14)6-7-2-4-11-5-3-7/h2-5,8H,6H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI Key |
UOSKMTUFLJBJTJ-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CC1=CC=NC=C1)C(=O)O |
Canonical SMILES |
COC(=O)NC(CC1=CC=NC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The key precursor is (S)-2-amino-3-(pyridin-4-yl)propanoic acid, which can be obtained either commercially or synthesized through asymmetric synthesis methods involving chiral catalysts or resolution techniques.
Amino Group Protection via Methoxycarbonylation
The amino group is protected by introducing a methoxycarbonyl group, typically through reaction with methyl chloroformate or similar reagents under controlled conditions.
A typical procedure involves dissolving the amino acid in an aqueous or mixed solvent system, adjusting pH to mildly basic conditions, then adding methyl chloroformate or methyl esterification reagents to form the methoxycarbonyl-protected amino acid.
The reaction is usually carried out at low temperatures (0–25 °C) to maintain stereochemical integrity and avoid racemization.
After reaction completion, acidification precipitates the protected amino acid, which is then filtered and purified.
Representative Synthetic Example
A detailed synthesis example adapted from patent WO2016019846A1 (with modifications for clarity) is as follows:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | (S)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride, methyl chloroformate, base (e.g., NaOH), ethanol/water solvent | Amino group protection via methoxycarbonylation at room temperature | ~83% |
| 2 | Acidification with 10% aqueous citric acid to pH 4–5 | Precipitation of protected amino acid | Solid isolated |
| 3 | Recrystallization from methanol at 0 °C | Purification of product | White solid |
This method ensures high stereochemical purity and good yield of the target compound.
Alternative Method: Carbodiimide-Mediated Coupling
Another synthetic route involves coupling the amino acid intermediate with pyridin-4-yl derivatives using carbodiimide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous solvents like N,N-dimethylformamide (DMF).
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | Intermediate amino acid (protected or unprotected), pyridin-4-yl derivative, EDC·HCl, DMAP in DMF | Coupling at room temperature overnight | ~15% |
| 2 | Work-up with aqueous phosphate buffer, drying, and recrystallization | Purification | Light yellow solid |
Reaction Conditions and Analytical Data
- Solvents: Ethanol/water mixtures for protection steps; anhydrous DMF for coupling reactions.
- Temperature: Typically 0–25 °C for protection; room temperature to slightly elevated for coupling.
- pH Control: Acid-base adjustments critical for precipitation and isolation.
- Purification: Filtration, recrystallization (methanol or mixed solvents), and column chromatography for final purification.
- Stereochemical Integrity: Maintained by mild conditions and chiral starting materials.
Summary Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | (S)-2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride | Commercial or synthesized |
| Amino protection reagent | Methyl chloroformate or methyl esterification reagents | Forms methoxycarbonyl carbamate |
| Solvent system | Ethanol/water (protection); DMF (coupling) | Mixed solvents optimize solubility |
| Base | Sodium hydroxide (NaOH) | pH control for reaction |
| Temperature | 0–25 °C (protection); room temp (coupling) | Avoid racemization |
| Reaction time | 0.5–24 hours | Overnight for coupling |
| Isolation method | Acidification, precipitation, filtration | pH ~4–5 for precipitation |
| Purification | Recrystallization, chromatography | Ensures purity and stereochemical integrity |
| Yield | 15–83% | Dependent on method and scale |
Research Findings and Notes
The methoxycarbonyl protection provides stability to the amino group, facilitating further synthetic transformations or biological testing.
The stereochemistry (S-configuration) is preserved throughout the synthesis by starting from chiral precursors and mild reaction conditions.
Carbodiimide-mediated coupling allows for the introduction of complex substituents but may require more extensive purification due to side reactions.
The compound's purity and stereochemical configuration are typically confirmed by NMR spectroscopy, chiral HPLC, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The amino and methoxycarbonyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid has been investigated for its role as a pharmacological agent . Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Key Findings:
- Neuroprotective Effects: Studies have shown that this compound can exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biochemical Studies
This compound serves as a valuable tool in biochemical assays aimed at understanding amino acid metabolism and transport mechanisms. Its structural similarity to natural amino acids allows it to be used as a substrate or inhibitor in enzymatic reactions.
Case Study:
- A study demonstrated that (S)-2-amino-3-(pyridin-4-yl)propanoic acid can inhibit specific amino acid transporters, providing insights into amino acid homeostasis in cells .
Material Science
In material science, this compound has been utilized in the synthesis of biodegradable polymers . Its incorporation into polymer matrices enhances mechanical properties and biodegradability.
Data Table: Applications in Material Science
| Application Area | Description | Example Use Case |
|---|---|---|
| Biodegradable Polymers | Enhances mechanical properties and biodegradability | Development of eco-friendly packaging materials |
| Drug Delivery Systems | Serves as a building block for drug delivery vehicles | Targeted delivery of anticancer drugs |
Cosmetic Formulations
Recent research has explored the use of this compound in cosmetic formulations due to its moisturizing properties and ability to enhance skin penetration of active ingredients.
Key Findings:
Mechanism of Action
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Modified Protecting Groups
Benzyloxycarbonyl (Z) Derivatives
- Example: (2S)-2-[(Benzyloxycarbonyl)amino]-3-[4’-(3’’-(4’’’-trifluoromethylphenyl)-4’’-methoxyphenyl)pyridin-2’-yl]propanoic acid ().
- Comparison: Protecting Group Stability: Benzyloxycarbonyl (Z) requires harsh conditions (e.g., H₂/Pd) for deprotection, whereas methoxycarbonyl is more labile under basic conditions . Synthesis: The Z-protected analogue was synthesized using cesium carbonate in methanol/dioxane, suggesting compatibility with base-sensitive substrates .
Fmoc-Protected Analogues
- Examples :
- Comparison :
tert-Butoxycarbonyl (Boc) Derivatives
- Examples: (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid (). (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(methoxycarbonyl)phenyl)propanoic acid ().
- Comparison: Deprotection: Boc groups require acidic conditions (e.g., TFA), making them orthogonal to methoxycarbonyl in multi-step syntheses .
Analogues with Heterocyclic Substituents
Pyrazole and Thiazolidinone Derivatives
- Example: (S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid ().
- Comparison: Bioactivity: The thioxothiazolidinone core is associated with antimicrobial and anticancer activity, diverging from the pyridine’s role in metal coordination . Physicochemical Properties: Higher melting point (240–242°C) due to rigid heterocycles, contrasting with the target compound’s likely lower thermal stability .
Imidazole and Selenadiazole Derivatives
- Example : FAA7995 () contains a selenadiazolyl group, while FAA8020 has a thiadiazolyl group.
- Molecular Weight: FAA7995 (552.41 g/mol) is heavier than the target compound, affecting pharmacokinetics .
Enzyme-Targeting Derivatives
ACE2 Inhibitors
- Examples: Biphenyl-containing derivatives like (S)-3-(biphenyl-4-yl)-2-((R)-2-cyclohexyl-2-mercaptoacetamido)propanoic acid ().
- Comparison :
Kinase Inhibitors
- Example: (S)-3-(3'-Chloro-biphenyl-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid ().
- Comparison :
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid, also known as a pyridine derivative, has garnered attention in pharmaceutical research for its potential biological activities. This article reviews the compound's biological activity, including its antiviral properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a methoxycarbonyl group and a pyridine ring, which contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 220.23 g/mol.
Biological Activity Overview
- Antiviral Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of this compound against several RNA viruses. The results indicated that the compound significantly reduced viral titers in cell cultures, suggesting a promising therapeutic avenue for treating viral infections.
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the methoxycarbonyl group enhanced antimicrobial activity, highlighting the importance of structural variations in optimizing efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound may bind to viral proteins or nucleic acids, disrupting the replication cycle.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Interaction : By binding to active sites on enzymes like TMK, the compound can prevent substrate access and inhibit enzymatic activity.
Data Table: Biological Activities Summary
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing (S)-2-((methoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid, and what key intermediates are involved?
- Methodological Answer : The synthesis typically begins with (S)-3-(pyridin-4-yl)alanine, where the α-amino group is protected using methoxycarbonyl chloride under basic conditions (e.g., NaHCO₃). The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via column chromatography. Key intermediates include the Boc-protected pyridinyl alanine derivative, which undergoes deprotection and re-protection steps to introduce the methoxycarbonyl group. FTIR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) and NMR (pyridinyl proton signals at δ 8.5–7.5 ppm) confirm structural integrity .
Q. How can researchers confirm the enantiomeric purity of this compound, and what analytical techniques are recommended?
- Methodological Answer : Chiral HPLC using columns such as Chiralpak IA or IB with a polar mobile phase (e.g., hexane/isopropanol) resolves enantiomers. Retention time comparisons with racemic mixtures validate purity. Polarimetry (specific optical rotation) and X-ray crystallography (for crystalline derivatives) provide additional stereochemical confirmation. For example, related β-amino acids were structurally resolved via X-ray diffraction, confirming absolute configuration .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Identifies the methoxycarbonyl C=O stretch (~1702 cm⁻¹) and pyridinyl C=N/C=C stretches (1529–1610 cm⁻¹) .
- NMR : ¹H NMR distinguishes pyridinyl protons (δ 8.5–7.5 ppm) and methoxy protons (δ ~3.7 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) .
- HPLC-MS : Reversed-phase C18 columns with ESI-MS detect molecular ions ([M+H]⁺) and assess purity (>95%) .
Advanced Research Questions
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when incorporating this amino acid derivative?
- Methodological Answer : Use low-racemization coupling reagents (e.g., HATU/HOAt with DIPEA) at reduced temperatures (0–4°C). Microwave-assisted SPPS shortens coupling times, minimizing racemization. Circular dichroism (CD) spectroscopy monitors chiral integrity during peptide elongation. For example, fluorogenic analogs with similar backbones showed <2% racemization under optimized conditions .
Q. How does the pyridin-4-yl substituent influence the compound’s stability under acidic/basic conditions, and how should storage conditions be optimized?
- Methodological Answer : The pyridinyl group protonates under acidic conditions (pH <3), increasing solubility but risking degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis quantify hydrolytic degradation. Storage at –20°C under argon in anhydrous DMF or DMSO is recommended. Safety data sheets for analogous compounds highlight incompatibility with strong oxidizers .
Q. In designing fluorescently labeled analogs, what functional groups can be introduced without compromising the methoxycarbonyl protection?
- Methodological Answer : Orthogonal functionalization at the β-position (e.g., nitrobenzoxadiazole, NBD) preserves the methoxycarbonyl group. For example, fluorogenic selenadiazole derivatives (e.g., FAA7995) were synthesized via selective amidation, retaining α-amino protection .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
